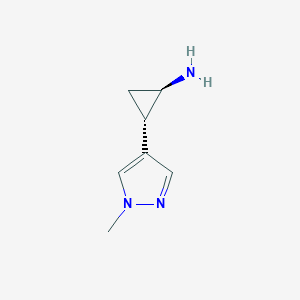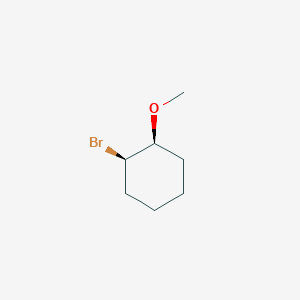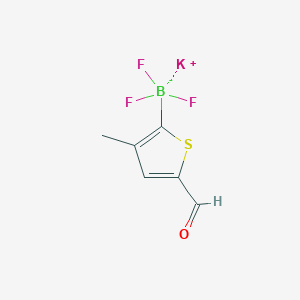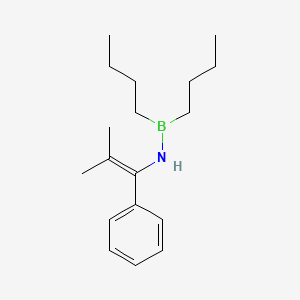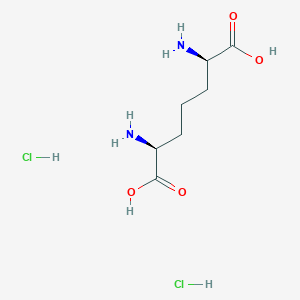
rel-(2R,6S)-2,6-Diaminoheptanedioic acid dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-(2R,6S)-2,6-Diaminoheptanedioic acid dihydrochloride: is a chiral compound with significant importance in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rel-(2R,6S)-2,6-Diaminoheptanedioic acid dihydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method includes the use of chiral catalysts and reagents to achieve the desired configuration.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: rel-(2R,6S)-2,6-Diaminoheptanedioic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, rel-(2R,6S)-2,6-Diaminoheptanedioic acid dihydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions.
Biology: In biology, this compound is used in the study of enzyme mechanisms and protein interactions. Its ability to interact with specific biological targets makes it a useful tool for understanding biochemical pathways.
Medicine: In medicine, this compound has potential applications in drug development. Its unique properties may be exploited to design new therapeutic agents.
Industry: In industry, this compound is used in the production of various chemicals and materials. Its chiral nature makes it valuable for producing enantiomerically pure products.
Wirkmechanismus
The mechanism of action of rel-(2R,6S)-2,6-Diaminoheptanedioic acid dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways and influence various biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- meso-2,6-Diaminoheptanedioate
- 2,6-Dimethylpiperidine
- 3-[rel-(2R,6S)-2,6-dimethylpiperidin-1-yl]butanoic acid
Comparison: Compared to these similar compounds, rel-(2R,6S)-2,6-Diaminoheptanedioic acid dihydrochloride is unique due to its specific stereochemistry and the presence of two amino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C7H16Cl2N2O4 |
|---|---|
Molekulargewicht |
263.12 g/mol |
IUPAC-Name |
(2R,6S)-2,6-diaminoheptanedioic acid;dihydrochloride |
InChI |
InChI=1S/C7H14N2O4.2ClH/c8-4(6(10)11)2-1-3-5(9)7(12)13;;/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13);2*1H/t4-,5+;; |
InChI-Schlüssel |
ZYZNMYVRROMGLB-QGAATHCOSA-N |
Isomerische SMILES |
C(C[C@H](C(=O)O)N)C[C@@H](C(=O)O)N.Cl.Cl |
Kanonische SMILES |
C(CC(C(=O)O)N)CC(C(=O)O)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


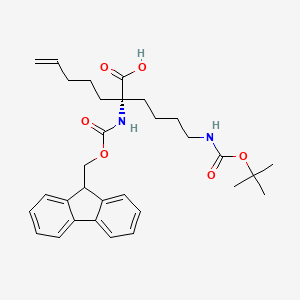
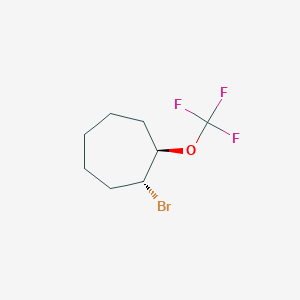

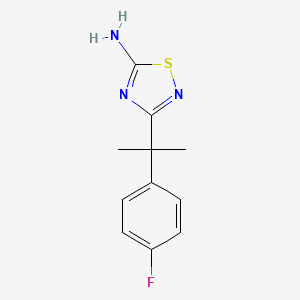
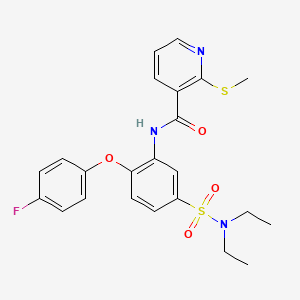

![(E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime](/img/structure/B13352575.png)
